1,2-Dichloro-1,2-difluoroethene

Description

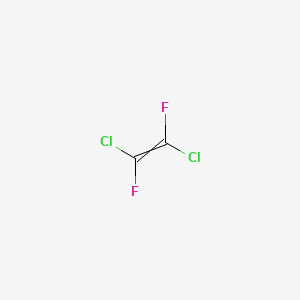

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2Cl2F2 |

|---|---|

Molecular Weight |

132.92 g/mol |

IUPAC Name |

1,2-dichloro-1,2-difluoroethene |

InChI |

InChI=1S/C2Cl2F2/c3-1(5)2(4)6 |

InChI Key |

UPVJEODAZWTJKZ-UHFFFAOYSA-N |

SMILES |

C(=C(F)Cl)(F)Cl |

Canonical SMILES |

C(=C(F)Cl)(F)Cl |

physical_description |

Dichlorodifluoroethylene is a liquid material, which may cause illness from inhalation. When heated to high temperatures it may decompose and emit toxic fumes. When in contact with water or steam it may produce additional fumes that can cause illness from inhalation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,2-Dichloro-1,2-difluoroethene

This technical guide provides a comprehensive overview of 1,2-dichloro-1,2-difluoroethene, a halogenated alkene of significant interest in synthetic chemistry. The document details its synthesis, isomeric forms, physical and spectroscopic properties, and its applications, particularly as an intermediate in the preparation of fluorinated compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound (C₂Cl₂F₂) is a volatile, non-flammable liquid at room temperature. It exists as two geometric isomers: (E)-1,2-dichloro-1,2-difluoroethene (trans-isomer) and (Z)-1,2-dichloro-1,2-difluoroethene (cis-isomer). These isomers are valuable building blocks in organic synthesis, serving as precursors to a variety of fluorinated molecules. The presence of both chlorine and fluorine atoms on the ethene backbone imparts unique reactivity and physical properties to these compounds, making them useful in the synthesis of polymers, refrigerants, and as intermediates in the pharmaceutical and agrochemical industries.[1]

Synthesis of this compound

The primary route for the synthesis of this compound involves the dehalogenation of saturated chlorofluorocarbons. The most common precursor is 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) (CFC-112). The reaction is typically carried out using a reducing agent, such as zinc powder, in a suitable solvent.

A general workflow for the synthesis is outlined below:

Experimental Protocols

Synthesis of this compound from 1,1,2,2-Tetrachloro-1,2-difluoroethane:

This protocol describes the dechlorination of 1,1,2,2-tetrachloro-1,2-difluoroethane using zinc powder in an alcoholic solvent to yield a mixture of (E)- and (Z)-1,2-dichloro-1,2-difluoroethene.[2]

Materials:

-

1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112)

-

Zinc powder

-

Ethanol (B145695) (anhydrous)

-

Hydrochloric acid (for zinc activation)

-

Sodium ethoxide (for purification)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Distillation apparatus

-

Cold trap (-78 °C, e.g., with dry ice/acetone)

-

Magnetic stirrer and heating mantle

Procedure:

-

Zinc Activation: Wash the zinc powder with dilute hydrochloric acid to activate its surface, followed by washing with water, ethanol, and then drying under vacuum.

-

Reaction Setup: Assemble the three-necked flask with a magnetic stirrer, dropping funnel, and a condenser connected to a distillation head and a cold trap. Purge the entire system with an inert gas.

-

Reaction: Charge the flask with activated zinc powder and anhydrous ethanol. Heat the mixture to reflux.

-

Addition of Precursor: Dissolve 1,1,2,2-tetrachloro-1,2-difluoroethane in anhydrous ethanol and add it dropwise to the refluxing zinc suspension. The product, being volatile, will distill out of the reaction mixture as it is formed.

-

Collection: Collect the crude product in the cold trap. The product will be a mixture of the (E)- and (Z)-isomers.

-

Purification: The collected distillate may contain unreacted starting material and the isomeric impurity 1,1-dichloro-2,2-difluoroethene. To remove the latter, sodium ethoxide is slowly added to the distillate at a controlled temperature (0-60 °C). 1,1-dichloro-2,2-difluoroethene reacts to form an ether, which can then be separated by distillation to yield the purified this compound product with a purity of ≥99.5%.[2] The yield for this synthesis is typically high, often exceeding 95%.[2]

Separation of (E)- and (Z)-Isomers:

The (E)- and (Z)-isomers of this compound have different boiling points, which allows for their separation by fractional distillation.

Procedure:

-

Set up a fractional distillation apparatus with a high-efficiency column (e.g., a spinning band column).

-

Carefully distill the mixture of isomers. The lower-boiling (E)-isomer will distill first, followed by the higher-boiling (Z)-isomer.

-

Monitor the temperature at the distillation head closely to ensure a clean separation.

Properties of this compound

The physical and spectroscopic properties of the (E)- and (Z)-isomers of this compound are summarized in the tables below.

Physical Properties

| Property | (E)-1,2-dichloro-1,2-difluoroethene | (Z)-1,2-dichloro-1,2-difluoroethene |

| Molecular Formula | C₂Cl₂F₂ | C₂Cl₂F₂ |

| Molecular Weight | 132.92 g/mol [3] | 132.92 g/mol |

| Boiling Point | 21 °C (approx.) | 21.9 °C |

| Melting Point | -93.3 °C | -119.6 °C |

| Density | 1.455 g/cm³ at 20 °C | 1.442 g/cm³ at 20 °C |

| Heat of Vaporization | 27.2 - 27.9 kJ/mol[4] | Data not readily available |

Spectroscopic Properties

¹⁹F NMR Spectroscopy:

| Isomer | Chemical Shift (ppm vs. CFCl₃) |

| (E)-Isomer | -72.6 |

| (Z)-Isomer | -108.9 |

¹³C NMR Spectroscopy:

| Isomer | Chemical Shift (ppm) |

| (E)-Isomer | 123.4 |

| (Z)-Isomer | 120.9 |

Infrared (IR) Spectroscopy:

| Isomer | Key Absorption Bands (cm⁻¹) |

| (E)-Isomer | 1680 (C=C stretch), 910, 840 (C-F stretch) |

| (Z)-Isomer | 1670 (C=C stretch), 980, 890 (C-F stretch) |

Mass Spectrometry (MS):

The mass spectrum of this compound shows a characteristic molecular ion peak cluster due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl).

| m/z | Ion |

| 132 | [C₂³⁵Cl₂F₂]⁺ |

| 134 | [C₂³⁵Cl³⁷ClF₂]⁺ |

| 136 | [C₂³⁷Cl₂F₂]⁺ |

| 97 | [C₂³⁵ClF₂]⁺ |

| 99 | [C₂³⁷ClF₂]⁺ |

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. Its reactivity is dominated by the carbon-carbon double bond and the presence of halogen atoms.

Cycloaddition Reactions

One of the most important applications of this compound is its use in [2+2] and [4+2] cycloaddition reactions. These reactions are valuable for the construction of four- and six-membered rings containing fluorine and chlorine atoms. For example, the [4+2] cycloaddition (Diels-Alder reaction) with dienes provides a route to substituted cyclohexenes, which can be further functionalized. The related compound, 1,1-dichloro-2,2-difluoroethylene, is also known to participate in such reactions.[5][6]

A logical workflow for a generic cycloaddition reaction is depicted below:

Applications in Drug Development

While direct involvement of this compound in known signaling pathways is not documented, its role as a synthetic intermediate is relevant to drug development. Fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity to biological targets.[] The isomeric compound, 1,1-dichloro-2,2-difluoroethylene, is a known key intermediate in the synthesis of the anesthetic drug methoxyflurane.[8] This highlights the potential of dichlorodifluoroethenes as building blocks for creating novel pharmaceutical agents. The cycloaddition reactions mentioned above can be employed to construct complex fluorinated scaffolds that are of interest in medicinal chemistry.[9]

Other Applications

Beyond its use in fine chemical synthesis, this compound has been explored for other applications:

-

Refrigerants: Due to their thermodynamic properties, these compounds have been considered as potential refrigerants.[10]

-

Polymers: It can be used as a comonomer in the synthesis of fluoropolymers with specialized properties.[10]

-

Solvents: Its unique polarity and volatility make it a candidate for specialized solvent applications.[10]

Conclusion

This compound, in its (E) and (Z) isomeric forms, is a valuable and versatile fluorinated building block in organic synthesis. Its preparation via dehalogenation of readily available precursors is efficient, and its reactivity, particularly in cycloaddition reactions, provides access to a wide range of complex fluorinated molecules. While direct biological activity in signaling pathways is not established, its utility as an intermediate in the synthesis of pharmaceuticals and other functional materials underscores its importance in chemical research and development. The detailed physical and spectroscopic data provided in this guide will be a valuable resource for scientists working with this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN105801335A - Synthetic process of 1,2 difluoro-1,2 dichloroethylene - Google Patents [patents.google.com]

- 3. 1,2-Dichloro-1,2-difluoroethylene | C2Cl2F2 | CID 3032334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-dichloro-1,2-difluoroethylene [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. Buy 1,2-Dichloro-1,2-difluoroethylene | 598-88-9 [smolecule.com]

In-Depth Spectroscopic Analysis of 1,2-Dichloro-1,2-difluoroethene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the cis and trans isomers of 1,2-dichloro-1,2-difluoroethene (C₂Cl₂F₂). The information presented herein is intended to support research, analytical development, and quality control activities involving this compound. This document details infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Vibrational Spectroscopy: Infrared and Raman Data

The vibrational spectra of cis- and trans-1,2-dichloro-1,2-difluoroethene have been extensively studied, providing key insights into their molecular structure and bonding. The primary source for this data is the seminal work of Craig and Evans (1965).

Data Presentation

The fundamental vibrational frequencies for both isomers are summarized in the tables below. These tables facilitate a direct comparison of the vibrational modes between the cis and trans configurations.

Table 1: Fundamental Vibrational Frequencies of cis-1,2-dichloro-1,2-difluoroethene

| Symmetry Species | Assignment | Wavenumber (cm⁻¹) |

| a₁ | C=C stretch | 1686 |

| C-F stretch | 1184 | |

| C-Cl stretch | 738 | |

| C-F bend | 448 | |

| C-Cl bend | 266 | |

| a₂ | Torsion | (200) |

| Out-of-plane bend | (150) | |

| b₁ | C-F stretch | 948 |

| C-Cl stretch | 618 | |

| In-plane bend | 344 | |

| b₂ | Out-of-plane bend | 818 |

| Out-of-plane bend | 228 |

Values in parentheses are calculated or estimated.

Table 2: Fundamental Vibrational Frequencies of trans-1,2-dichloro-1,2-difluoroethene

| Symmetry Species | Assignment | Wavenumber (cm⁻¹) |

| ag | C=C stretch | 1673 |

| C-F stretch | 1198 | |

| C-Cl stretch | 698 | |

| C-F bend | 443 | |

| C-Cl bend | 261 | |

| au | Torsion | (180) |

| Out-of-plane bend | (140) | |

| bg | Out-of-plane bend | 823 |

| Out-of-plane bend | 224 | |

| bu | C-F stretch | 953 |

| C-Cl stretch | 622 | |

| In-plane bend | 340 |

Values in parentheses are calculated or estimated.

Experimental Protocols

The following experimental methodologies are based on the procedures described by Craig and Evans (1965) for obtaining the IR and Raman spectra.

Infrared Spectroscopy:

-

Instrumentation: A high-resolution infrared spectrophotometer was used.

-

Sample Preparation: Spectra were recorded for the gaseous, liquid, and solid phases. For the gas phase, a standard gas cell with a path length of 10 cm was utilized. Liquid phase spectra were obtained from a thin film of the compound between potassium bromide (KBr) plates. Solid-phase spectra were recorded at low temperatures by condensing the sample onto a cooled KBr window.

-

Data Acquisition: Spectra were typically recorded from 4000 to 200 cm⁻¹. The resolution was sufficient to resolve the rotational-vibrational fine structure in the gas-phase spectra of some bands.

Raman Spectroscopy:

-

Instrumentation: A Raman spectrometer equipped with a suitable excitation source (e.g., a mercury arc lamp) was employed.

-

Sample Preparation: Liquid samples were held in a sealed capillary tube.

-

Data Acquisition: Raman scattering was observed perpendicular to the incident beam. Polarization measurements were made to aid in the assignment of the vibrational modes to their respective symmetry species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic environment of the fluorine and carbon nuclei in this compound.

Data Presentation

Table 3: ¹⁹F NMR Chemical Shifts

| Isomer | Chemical Shift (ppm) relative to CCl₃F |

| cis | -72.5 |

| trans | -93.8 |

Experimental Protocols

Detailed experimental protocols for the acquisition of the ¹⁹F NMR data are not explicitly stated in the available literature. However, a general procedure for obtaining ¹⁹F NMR spectra of halogenated alkenes is as follows:

-

Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe.

-

Sample Preparation: The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. A common internal reference standard is trichlorofluoromethane (B166822) (CCl₃F).

-

Data Acquisition: A standard one-dimensional ¹⁹F NMR pulse sequence is used. Key parameters to optimize include the spectral width (to encompass the wide chemical shift range of fluorine), acquisition time, and relaxation delay. Proton decoupling is often employed to simplify the spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural characterization.

Data Presentation

While a detailed, experimentally verified fragmentation pattern for both pure isomers is not available in the searched literature, the expected major fragments from electron ionization (EI) of a molecule with the formula C₂Cl₂F₂ are presented in Table 4. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Table 4: Predicted Major Mass Spectral Fragments of C₂Cl₂F₂

| m/z | Possible Fragment Ion | Notes |

| 132 | [C₂Cl₂F₂]⁺ | Molecular ion (M⁺) |

| 97 | [C₂ClF₂]⁺ | Loss of a Cl atom |

| 82 | [C₂F₂]⁺ | Loss of two Cl atoms |

| 66 | [CClF]⁺ | Cleavage of the C=C bond |

| 47 | [CCl]⁺ | |

| 31 | [CF]⁺ |

Experimental Protocols

A general methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of halogenated ethenes is provided below.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electron ionization (EI) source.

-

Sample Preparation: The sample, typically in a volatile solvent, is injected into the GC.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-1701) is suitable for separating the cis and trans isomers.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Temperature Program: An initial oven temperature is held for a short period, followed by a temperature ramp to an appropriate final temperature to ensure good separation of the isomers.

-

Injector: Split/splitless injection is commonly used.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at a standard energy of 70 eV.

-

Mass Range: A scan range of m/z 30-200 is typically sufficient to cover the molecular ion and major fragments.

-

Data Acquisition: Data is collected in full scan mode to obtain the complete mass spectrum for each eluting peak.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a sample containing this compound isomers.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Isomers of 1,2-Dichloro-1,2-difluoroethene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-1,2-difluoroethene (C₂Cl₂F₂) is a halogenated alkene that exists as two geometric isomers: cis-(Z) and trans-(E). These isomers serve as important intermediates in the synthesis of various fluorinated compounds, finding applications in materials science, agrochemicals, and pharmaceuticals. Their distinct physical and chemical properties, arising from their different spatial arrangements, necessitate a thorough understanding of their individual characteristics, synthesis, and separation. This guide provides a comprehensive overview of the isomers of this compound, including their physical properties, spectroscopic data, and detailed experimental protocols for their synthesis and separation.

Physicochemical Properties

The cis and trans isomers of this compound exhibit distinct physical properties, which are crucial for their handling, separation, and application. A summary of these properties is presented in the table below.

| Property | cis-1,2-Dichloro-1,2-difluoroethene ((Z)-isomer) | trans-1,2-Dichloro-1,2-difluoroethene ((E)-isomer) |

| CAS Number | 311-81-9 | 381-71-5 |

| Molecular Weight | 132.92 g/mol | 132.92 g/mol |

| Boiling Point | 21 °C | 22 °C |

| Melting Point | -119.6 °C | -93.3 °C |

| Density | 1.495 g/mL | 1.494 g/mL |

| Refractive Index | 1.378 | 1.380 |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of the individual isomers.

Infrared (IR) and Raman Spectroscopy

The vibrational spectra of the cis and trans isomers are distinct due to their different symmetries. The fundamental vibrational frequencies for each isomer have been extensively studied.[1][2][3]

Table of Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | cis-Isomer (C₂ᵥ symmetry) | trans-Isomer (C₂ₕ symmetry) |

| C=C Stretch | 1686 (IR, Raman) | 1678 (Raman) |

| C-Cl Stretch | 845 (IR, Raman), 621 (IR, Raman) | 888 (IR), 565 (Raman) |

| C-F Stretch | 1185 (IR, Raman), 1045 (IR, Raman) | 1205 (IR), 1085 (Raman) |

| Rocking/Wagging/Twisting | Various bands below 600 cm⁻¹ | Various bands below 600 cm⁻¹ |

Note: This is a selection of key vibrational modes. For a complete assignment, refer to the work of Craig and Evans (1965).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers.

¹⁹F NMR Spectroscopy

The fluorine chemical shifts are highly sensitive to the electronic environment and the geometric arrangement of the substituents.

-

cis-1,2-Dichloro-1,2-difluoroethene: A single resonance is expected. A literature reference indicates a spectrum is available, though the specific chemical shift is not publicly accessible without an account.[4]

-

trans-1,2-Dichloro-1,2-difluoroethene: A single resonance is expected at a different chemical shift from the cis-isomer.

¹³C NMR Spectroscopy

Experimental Protocols

Synthesis of a Mixture of cis- and trans-1,2-Dichloro-1,2-difluoroethene

A common method for the laboratory synthesis of a mixture of the cis and trans isomers is the reductive dechlorination of 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) using zinc dust in a suitable solvent.

Materials:

-

1,1,2,2-Tetrachloro-1,2-difluoroethane

-

Zinc dust, activated

-

Anhydrous ethanol (B145695) or methanol

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Distillation apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere.

-

In the flask, place activated zinc dust and anhydrous ethanol (or methanol).

-

Heat the mixture to a gentle reflux under an inert atmosphere.

-

Dissolve 1,1,2,2-tetrachloro-1,2-difluoroethane in a minimal amount of anhydrous ethanol (or methanol) and place it in the dropping funnel.

-

Add the solution of the starting material dropwise to the refluxing zinc suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue refluxing the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

-

The volatile product mixture of cis- and trans-1,2-dichloro-1,2-difluoroethene can be distilled directly from the reaction mixture. The receiving flask should be cooled in an ice bath.

-

The collected distillate will be a mixture of the two isomers.

Logical Workflow for Synthesis:

Separation of cis- and trans-Isomers

The separation of the cis and trans isomers can be achieved by fractional distillation due to their slightly different boiling points.

Apparatus:

-

A high-efficiency fractional distillation column (e.g., a spinning band column or a column packed with a high-performance packing material).

-

Distillation flask

-

Condenser

-

Receiving flasks

-

Heating mantle with a stirrer

-

Thermometer

Procedure:

-

Charge the distillation flask with the mixture of cis- and trans-1,2-dichloro-1,2-difluoroethene.

-

Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.

-

Begin heating the distillation flask gently.

-

Carefully monitor the temperature at the head of the distillation column.

-

Collect the fractions that distill over at a constant temperature. The lower-boiling point isomer (cis-isomer, BP: 21 °C) will distill first, followed by the higher-boiling point isomer (trans-isomer, BP: 22 °C).

-

It is advisable to collect several small fractions and analyze their purity by gas chromatography or NMR spectroscopy to determine the efficiency of the separation.

Logical Diagram for Isomer Separation:

Conclusion

The cis and trans isomers of this compound are valuable chemical intermediates with distinct properties. This guide provides essential data and experimental protocols to aid researchers in their synthesis, separation, and characterization. The provided information on their physicochemical properties and spectroscopic data will facilitate their unambiguous identification, while the detailed experimental procedures offer a practical starting point for their preparation in a laboratory setting. Further research into their reactivity and applications is encouraged to fully exploit the potential of these versatile fluorinated building blocks.

References

- 1. "Infrared and Raman Spectra of Cis- and Trans-1,2-Dichloro-1,2-Difluoro" by Norman C. Craig and David A. Evans [digitalcommons.oberlin.edu]

- 2. isms.illinois.edu [isms.illinois.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,2-DIFLUORO-1,2-DICHLOROETHENE;CIS-ISOMER - Optional[19F NMR] - Chemical Shifts - SpectraBase [spectrabase.com]

In-Depth Technical Guide to 1,2-Dichloro-1,2-difluoroethene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dichloro-1,2-difluoroethene, a halogenated alkene with applications as a chemical intermediate and in specialized material sciences. This document details the chemical and physical properties of its isomers, experimental protocols for its synthesis, and available spectroscopic data, presented in a format tailored for scientific and research applications.

Chemical Identification and Physical Properties

This compound is a compound with the chemical formula C₂Cl₂F₂. It exists as two geometric isomers: cis (Z) and trans (E). These isomers are colorless gases under standard conditions.[1] The structural isomers are utilized as intermediates or precursors in the synthesis of other industrial chemicals.[2]

CAS Numbers and Isomer Identification

Proper identification of the specific isomer is crucial for experimental accuracy and reproducibility. The Chemical Abstracts Service (CAS) has assigned unique numbers to each isomer and the unresolved mixture.

| Compound Name | Isomer | CAS Number |

| (Z)-1,2-dichloro-1,2-difluoroethene | cis | 311-81-9[2] |

| (E)-1,2-dichloro-1,2-difluoroethene | trans | 381-71-5[2] |

| 1,2-dichloro-1,2-difluoroethylene (B1335003) | Mixture of isomers | 598-88-9[1] |

Physical and Chemical Properties

The distinct spatial arrangement of the atoms in the cis and trans isomers results in different physical properties. The following table summarizes key quantitative data for both isomers.

| Property | (Z)-1,2-dichloro-1,2-difluoroethene (cis) | (E)-1,2-dichloro-1,2-difluoroethene (trans) |

| Molecular Formula | C₂Cl₂F₂ | C₂Cl₂F₂ |

| Molecular Weight | 132.92 g/mol [1] | 132.92 g/mol [3] |

| Melting Point | -119.6 °C[2] | -93.3 °C[2] |

| Boiling Point | 21 °C | 22 °C |

| Density | 1.495 g/mL | 1.494 g/mL |

| Refractive Index | 1.378 | 1.380 |

Synthesis of this compound

The primary route for the synthesis of this compound is through the dehalogenation of 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685). This precursor is a colorless solid or liquid with a slight ethereal odor, a melting point of 26.5 °C, and a boiling point of 92.5 °C.[4][5][6][7]

Synthesis Workflow

The synthesis involves the reductive dehalogenation of the starting material, typically using zinc metal in a suitable solvent. The resulting product is a mixture of the cis and trans isomers, which can then be separated.

Experimental Protocol: Dehalogenation of 1,1,2,2-Tetrachloro-1,2-difluoroethane

The following is a representative experimental protocol adapted from a similar dehalogenation reaction.[8] Researchers should exercise appropriate caution and adapt the procedure as necessary for their specific laboratory conditions.

-

Apparatus: A three-necked round-bottomed flask equipped with a dropping funnel, a thermometer, and a short fractionating column connected to a condenser and a cooled receiving flask.

-

Reagents:

-

1,1,2,2-Tetrachloro-1,2-difluoroethane

-

Zinc powder

-

Isopropanol (or other suitable alcohol solvent)

-

-

Procedure:

-

Charge the flask with zinc powder and isopropanol.

-

Heat the mixture to a gentle reflux.

-

Add a solution of 1,1,2,2-tetrachloro-1,2-difluoroethane in isopropanol dropwise from the dropping funnel. The reaction is typically exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

The product, this compound, will distill as it is formed.

-

Collect the distillate in the receiving flask, which should be cooled to prevent loss of the volatile product.

-

After the addition is complete, continue heating for a short period to ensure the reaction goes to completion.

-

The collected distillate will be a mixture of the cis and trans isomers.

-

Separation of Isomers

The cis and trans isomers of this compound can be separated by a combination of fractional melting and fractional distillation.[2] Due to the close boiling points of the isomers, a highly efficient fractionating column is recommended for distillation.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and confirmation of the synthesized isomers.

Infrared (IR) and Raman Spectroscopy

The vibrational spectra of cis- and trans-1,2-dichloro-1,2-difluoroethylene have been reported. A detailed analysis of their infrared and Raman spectra was published by Craig and Evans in 1965 in the Journal of the American Chemical Society.[9][10] This study provides a comprehensive assignment of the vibrational modes for both isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. GC-MS data for 1,2-dichloro-1,2-difluoroethylene is available in spectral databases, though access may be restricted.[3]

Applications and Safety

Applications in Research and Development

This compound serves as a precursor for various fluorinated compounds that have applications in the pharmaceutical and agrochemical industries.[1] Its isomers can be used in the synthesis of more complex molecules where the stereospecific introduction of fluorine and chlorine is desired.

Safety and Handling

1,2-Dichloro-1,2-difluoroethylene is a hazardous substance and should be handled with appropriate safety precautions. It is a liquid that can cause illness upon inhalation, and upon heating to high temperatures, it may decompose to emit toxic fumes.[3] It is chemically inert in many situations but can react violently with strong reducing agents.[3] When in contact with water or steam, it may produce fumes that can cause illness from inhalation.[3] Standard laboratory safety protocols, including the use of a fume hood and personal protective equipment, should be strictly followed.

References

- 1. Buy 1,2-Dichloro-1,2-difluoroethylene | 598-88-9 [smolecule.com]

- 2. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]

- 3. 1,2-Dichloro-1,2-difluoroethylene | C2Cl2F2 | CID 3032334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,2,2-Tetrachloro-1,2-difluoroethane | Cl2FCCCl2F | CID 6427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE | Occupational Safety and Health Administration [osha.gov]

- 7. 1,1,2,2-Tetrachloro-1,2-difluoroethane (Freon 112) [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. "Infrared and Raman Spectra of Cis- and Trans-1,2-Dichloro-1,2-Difluoro" by Norman C. Craig and David A. Evans [digitalcommons.oberlin.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

Thermodynamic Properties of 1,2-Dichloro-1,2-Difluoroethene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of the cis and trans isomers of 1,2-dichloro-1,2-difluoroethene. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and logical workflows.

Core Thermodynamic Data

The following table summarizes key thermodynamic properties for the cis-(Z) and trans-(E) isomers of this compound at standard conditions (298.15 K). This data is crucial for understanding the stability, reactivity, and potential applications of these compounds.

| Property | cis-1,2-dichloro-1,2-difluoroethene (Z-isomer) | trans-1,2-dichloro-1,2-difluoroethene (E-isomer) | Units | Reference |

| Standard Enthalpy of Formation (ΔfH°) | 18.06 | 18.19 | kJ/mol | [1][2] |

| Standard Molar Entropy (S°) | 327.00 | 328.00 | J/(mol·K) | [1][2] |

| Heat Capacity at Constant Pressure (Cp) | 87.83 | 88.04 | J/(mol·K) | [1][2] |

Experimental Protocols

The determination of the thermodynamic properties of compounds like this compound involves a combination of calorimetric and physicochemical measurement techniques. While specific experimental literature for this compound is sparse, the following protocols outline the standard methodologies employed for similar halogenated alkenes.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly through combustion calorimetry.

Apparatus:

-

A high-precision bomb calorimeter with a platinum-lined bomb.

-

Ignition system.

-

Benzoic acid for calibration.

-

System for analysis of combustion products (e.g., for CO, CO2, and unburnt carbon).

Procedure:

-

A precisely weighed sample of the liquid this compound isomer is sealed in a thin, combustible ampoule.

-

The ampoule is placed in the bomb, which is then pressurized with a known excess of pure oxygen.

-

The bomb is submerged in a known mass of water in the calorimeter.

-

The sample is ignited, and the temperature change of the water is meticulously recorded.

-

The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid).

-

The combustion products are analyzed to ensure complete combustion and to make corrections for any side reactions.

-

The standard enthalpy of formation is then calculated using Hess's law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and HF).

Determination of Heat Capacity (Cp) and Entropy (S°)

The heat capacity of the liquid phase is measured using a Tian-Calvet calorimeter, and this data is used to calculate the standard molar entropy.[3]

Apparatus:

-

A highly sensitive Tian-Calvet calorimeter.

-

A temperature control system capable of maintaining a stable temperature and performing controlled temperature ramps.

-

Sealed sample cells to contain the volatile liquid.

Procedure for Heat Capacity Measurement:

-

A known mass of the this compound isomer is hermetically sealed in a sample cell.

-

The cell is placed in the calorimeter, and the system is allowed to reach thermal equilibrium.

-

The temperature of the system is then raised at a slow, controlled rate.

-

The heat flow required to maintain this rate of temperature increase is measured, which is directly proportional to the heat capacity of the sample.

-

Measurements are taken over a range of temperatures. For volatile compounds, a correction for sample evaporation must be applied.[3]

Calculation of Standard Molar Entropy: The standard molar entropy (S°) is determined by integrating the heat capacity data from near absolute zero to the standard temperature of 298.15 K, accounting for the entropies of any phase transitions.

S°(T) = ∫₀ᵀ (Cₚ/T') dT'

For practical purposes, the heat capacity is measured at very low temperatures (approaching 0 K), and the Debye extrapolation is used for the region from 0 K to the lowest measurement temperature.

Determination of Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures.

Apparatus:

-

A glass spring tensimeter or an ebulliometer.

-

A high-precision temperature bath.

-

A pressure measurement system (e.g., a capacitance manometer).

Procedure using a Glass Spring Tensimeter: [3]

-

A purified sample of the isomer is placed in the tensimeter.

-

The sample is thoroughly degassed by repeated freeze-pump-thaw cycles.

-

The tensimeter is placed in a temperature-controlled bath, and the vapor pressure is measured at various temperatures.

-

The enthalpy of vaporization is then calculated from the slope of the line in a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation:

d(lnP)/d(1/T) = -ΔvapH/R

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of determining the key thermodynamic properties of this compound.

Caption: Experimental workflow for determining thermodynamic properties.

The following diagram illustrates the logical relationship for the calculation of the Gibbs Free Energy of Formation, a key indicator of a compound's stability.

Caption: Logical relationship for calculating Gibbs Free Energy of Formation.

References

An In-depth Technical Guide on the Environmental Impact of 1,2-Dichloro-1,2-difluoroethene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental impact of 1,2-dichloro-1,2-difluoroethene (C2Cl2F2), a halogenated alkene with two stereoisomers: cis and trans. Due to a lack of extensive direct experimental data for this specific compound, this guide synthesizes available information, draws comparisons with structurally similar compounds, and outlines the established experimental protocols for assessing the environmental fate of such chemicals. The primary focus is on its atmospheric chemistry, including its potential contributions to ozone depletion and global warming, as well as its atmospheric lifetime and degradation pathways. Information on its aquatic toxicity is also discussed, highlighting the current data gaps. This document is intended to be a resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Introduction

This compound is a synthetic chemical compound belonging to the family of chlorofluoroalkenes. It exists as two geometric isomers, cis-1,2-dichloro-1,2-difluoroethene and trans-1,2-dichloro-1,2-difluoroethene. These compounds have been used as intermediates in chemical synthesis.[1] Given the presence of chlorine and fluorine atoms, understanding their environmental fate and potential impact is of significant importance. Halogenated hydrocarbons have been subject to intense scrutiny due to their potential to deplete the stratospheric ozone layer and contribute to global warming.[2] This guide aims to consolidate the current understanding of the environmental impact of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the isomers of this compound is presented in Table 1. These properties are crucial for predicting the environmental distribution and transport of the compound.

| Property | cis-1,2-dichloro-1,2-difluoroethene | trans-1,2-dichloro-1,2-difluoroethene | Reference |

| Molecular Formula | C2Cl2F2 | C2Cl2F2 | [1] |

| Molecular Weight | 132.92 g/mol | 132.92 g/mol | [1] |

| CAS Number | 311-81-9 | 381-71-5 | [1] |

| Boiling Point | Not available | 21.1 °C | [3] |

| Melting Point | -119.6 °C | -93.3 °C | [1] |

| Vapor Pressure | Not available | Not available | |

| Water Solubility | Not available | Not available | |

| Octanol-Water Partition Coefficient (log Kow) | Not available | Not available |

Atmospheric Fate and Degradation

The primary sink for most volatile organic compounds (VOCs) in the troposphere is reaction with photochemically generated hydroxyl (OH) radicals. Reactions with ozone (O3) and chlorine (Cl) atoms can also be significant removal pathways, particularly in specific environments.

Atmospheric Lifetime

The atmospheric lifetime (τ) of a compound is a critical parameter for assessing its potential to reach the stratosphere and cause ozone depletion, as well as its global warming potential. It is primarily determined by the rate of its reaction with OH radicals.

No experimentally determined atmospheric lifetime for this compound is currently available in the literature. However, an estimation can be made based on the reactivity of similar compounds. For instance, the atmospheric lifetime of trans-1,2-dichloroethylene (B151667) (a related compound without fluorine) is estimated to be 12.7 days.[4][5] Given that the C=C double bond is the primary site of attack by OH radicals, and the presence of fluorine atoms can influence the reaction rate, the lifetime of this compound is expected to be on the order of days to weeks. This relatively short lifetime suggests a low potential for long-range transport and accumulation in the atmosphere.

Atmospheric Degradation Pathways

The atmospheric degradation of this compound is expected to be initiated by the addition of an OH radical to the carbon-carbon double bond, forming a haloalkoxy radical. This radical can then undergo further reactions, including decomposition and reaction with oxygen, leading to the formation of various degradation products. A plausible degradation pathway is illustrated in the diagram below.

Caption: A simplified atmospheric degradation pathway for this compound.

The degradation is expected to produce smaller, oxygenated compounds. A study on the reaction of atomic chlorine with 1,2-dichloro-1,2-difluoroethylene (B1335003) in the presence of oxygen identified dichlorofluoroacetyl fluoride (CCl2FCFO) as a product.[6] This indicates that the carbon-carbon double bond is broken during the degradation process.

Environmental Impact Assessment

Ozone Depletion Potential (ODP)

The Ozone Depletion Potential (ODP) of a chemical is a relative measure of its ability to destroy stratospheric ozone, with CFC-11 assigned a reference value of 1.0. Compounds containing chlorine and bromine with long atmospheric lifetimes are typically potent ozone-depleting substances.

Global Warming Potential (GWP)

The Global Warming Potential (GWP) is an index that compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide over a specific time horizon.[2]

Similar to the ODP, specific GWP values for the isomers of this compound are not available. The GWP of a compound is influenced by its atmospheric lifetime and its ability to absorb infrared radiation. While halogenated compounds can be potent greenhouse gases, the expected short atmospheric lifetime of this compound would significantly limit its GWP.

Table 2: Estimated Environmental Impact Parameters

| Parameter | cis-1,2-dichloro-1,2-difluoroethene | trans-1,2-dichloro-1,2-difluoroethene | Reference/Basis |

| Atmospheric Lifetime (τ) | Estimated: Days to weeks | Estimated: Days to weeks | Analogy to similar compounds[4][5] |

| Ozone Depletion Potential (ODP) | Estimated: Very Low (<0.01) | Estimated: Very Low (<0.01) | Based on short atmospheric lifetime |

| Global Warming Potential (GWP, 100-year) | Estimated: Low | Estimated: Low | Based on short atmospheric lifetime |

Note: The values in this table are estimations based on the properties of structurally similar compounds due to the lack of direct experimental data for this compound.

Aquatic Toxicity

The potential for a chemical to cause harm to aquatic organisms is a key component of its environmental risk assessment. Standard metrics include the lethal concentration for 50% of a fish population (LC50) and the effective concentration for 50% of an invertebrate population (EC50).

Specific aquatic toxicity data for this compound were not found in the reviewed literature. However, data for the related compound trans-1,2-dichloroethylene can provide a preliminary indication of its potential ecotoxicity. For trans-1,2-dichloroethylene, the 96-hour LC50 for fish is 140 mg/L, and the 48-hour EC50 for aquatic invertebrates is 220 mg/L.[7] These values suggest a low to moderate acute toxicity to aquatic life. It is important to note that the addition of fluorine atoms could alter the toxicity profile, and therefore, experimental determination for this compound is necessary for a definitive assessment.

Experimental Protocols

Accurate determination of the environmental impact of a chemical relies on robust experimental methodologies. The following sections describe standard protocols for measuring key parameters.

Determination of Atmospheric Reaction Rate Constants

The rate constants for the reaction of this compound with atmospheric oxidants (e.g., OH, O3, Cl) can be determined using smog chamber experiments coupled with analytical techniques such as Gas Chromatography (GC) or Fourier-Transform Infrared (FTIR) spectroscopy.[8][9][10]

Relative Rate Method:

This is a commonly used technique where the decay of the target compound is measured relative to a reference compound with a well-known reaction rate constant.[2][11]

-

Experimental Setup: A mixture of the target compound, a reference compound, and an oxidant precursor (e.g., H2O2 for OH radicals, Cl2 for Cl atoms) in a diluent gas (e.g., synthetic air) is introduced into a smog chamber (e.g., a large Teflon bag).

-

Reaction Initiation: The reaction is initiated by photolysis of the precursor using UV lamps to generate the oxidant.

-

Monitoring: The concentrations of the target and reference compounds are monitored over time using GC-FID/MS or FTIR.

-

Data Analysis: A plot of ln([Target]t0/[Target]t) versus ln([Reference]t0/[Reference]t) should yield a straight line with a slope equal to the ratio of the rate constants (k_Target / k_Reference). The rate constant for the target compound can then be calculated.

Caption: A workflow diagram for the relative rate method.

Product Identification from Atmospheric Degradation

The same smog chamber setup can be used to identify the products of the atmospheric degradation of this compound.

-

Methodology: Following the initiation of the reaction, the gas mixture is analyzed using techniques such as FTIR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the degradation products. Derivatization techniques may be employed for the detection of certain carbonyl compounds.

Determination of Aquatic Toxicity

Standardized ecotoxicological tests are used to determine the toxicity of a substance to aquatic organisms.[12][13]

-

Acute Fish Toxicity (OECD TG 203): Fish (e.g., Rainbow Trout, Zebra Fish) are exposed to a range of concentrations of the test substance for 96 hours. The LC50 is determined as the concentration that is lethal to 50% of the test population.

-

Acute Daphnia Toxicity (OECD TG 202): Daphnia magna are exposed to a range of concentrations for 48 hours. The EC50 is determined as the concentration that causes immobilization in 50% of the daphnids.

-

Algal Growth Inhibition Test (OECD TG 201): A culture of green algae is exposed to various concentrations of the test substance for 72 hours. The EC50 is the concentration that causes a 50% reduction in growth or growth rate.

Conclusion

The environmental impact of this compound is not well-documented in publicly available literature and databases. Based on its chemical structure, particularly the presence of a C=C double bond, it is expected to have a relatively short atmospheric lifetime, on the order of days to weeks. This short lifetime would translate to a very low Ozone Depletion Potential and a low Global Warming Potential. The atmospheric degradation is anticipated to proceed via reaction with OH radicals, leading to the formation of smaller, oxygenated products.

There is a significant data gap regarding the aquatic toxicity of this compound. While data from a structurally similar compound suggests low to moderate toxicity, dedicated experimental studies are required for a reliable assessment.

For researchers and professionals in drug development, it is crucial to be aware of these data gaps. While the immediate environmental risk of small-scale laboratory use may be low due to its likely rapid degradation, proper handling and disposal procedures should always be followed. Further research is needed to definitively quantify the ODP, GWP, and ecotoxicological profile of this compound to ensure a comprehensive understanding of its environmental impact.

References

- 1. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]

- 2. ACP - Rate coefficients for reactions of OH with aromatic and aliphatic volatile organic compounds determined by the multivariate relative rate technique [acp.copernicus.org]

- 3. 1,2-dichloro-1,2-difluoroethylene [webbook.nist.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemview.epa.gov [chemview.epa.gov]

- 8. Atmospheric chemistry of (E)-1,2-difluoroethene: kinetics and mechanisms of the reactions with Cl atoms, OH radicals and O3 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. jekosae.or.kr [jekosae.or.kr]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chemsafetypro.com [chemsafetypro.com]

- 13. cerc.usgs.gov [cerc.usgs.gov]

1,2-dichloro-1,2-difluoroethene safety and handling.

An In-depth Technical Guide to the Safety and Handling of 1,2-Dichloro-1,2-difluoroethene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound (C₂Cl₂F₂), a compound used in various industrial processes, including as an intermediate in chemical synthesis and in fire suppression applications.[1] Given its hazardous properties, adherence to strict safety protocols is essential for personnel protection and environmental safety.

Chemical Identification and Properties

This compound is a colorless gas or liquid that exists as two stereoisomers, cis and trans.[2] It is important to handle this chemical with care due to its potential health hazards and reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂Cl₂F₂ | [1][3][4][5] |

| Molecular Weight | 132.92 g/mol | [1][3][4][6] |

| CAS Number | 598-88-9 (for the mixture) | [4][5] |

| 311-81-9 (cis-isomer) | [2] | |

| 381-71-5 (trans-isomer) | [2] | |

| Appearance | Colorless gas or liquid | [1][2] |

| Boiling Point | 22.8 °C (73.1 °F) at 760 mmHg | [5] |

| Melting Point | -119.6 °C (-183.3 °F) (cis) / -93.3 °C (-135.9 °F) (trans) | [2] |

| Density | 1.503 g/cm³ | [5] |

| Vapor Pressure | 821 mmHg at 25°C | [5] |

| Flash Point | -41.9 °C (-43.4 °F) | [5] |

Hazard Identification and Classification

This chemical is classified as hazardous. It can cause serious health effects upon exposure. The primary hazards include skin and eye irritation, respiratory irritation, and potential fatality if inhaled.[7][8] It is also a gas under pressure, which may explode if heated.[7]

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement | GHS Pictogram |

| Gas under pressure | H280: Contains gas under pressure; may explode if heated. | Gas Cylinder |

| Skin corrosion/irritation | H315: Causes skin irritation. | Exclamation Mark |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation. | Exclamation Mark |

| Acute toxicity, inhalation | H330: Fatal if inhaled. | Skull and Crossbones |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation. | Exclamation Mark |

| Specific target organ toxicity — single exposure | H336: May cause drowsiness or dizziness. | Exclamation Mark |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risks.

Handling

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][8][9]

-

Use non-sparking, explosion-proof tools and equipment to prevent ignition.[7][9]

-

Ground all equipment to prevent fire caused by electrostatic discharge.[7][10]

-

Avoid contact with skin and eyes by wearing suitable protective clothing and equipment.[7][8][9]

-

Do not breathe gas, fumes, vapors, or spray.[8]

-

Wash hands thoroughly after handling.[8]

Storage

-

Protect from sunlight and do not expose to temperatures exceeding 50°C (122°F).[8]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and finely divided metals (e.g., Al, Mg, Zn).[8]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when working with this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH). | [7][9] |

| Skin Protection | Impervious, fire/flame-resistant clothing. Chemical-impermeable gloves (inspect prior to use). | [7][9] |

| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. For unknown or IDLH concentrations, a self-contained breathing apparatus (SCBA) is required. | [7][9][11] |

| Foot Protection | Safety shoes. | [8] |

Experimental Protocols and Workflows

Detailed experimental protocols for determining the toxicological properties of this compound are not publicly available. However, standardized OECD guidelines are typically followed for such assessments. Below are logical workflows for safe handling and emergency response based on compiled safety data.

Safe Handling Workflow

This diagram outlines the essential steps for safely handling this compound in a laboratory setting.

Emergency Spill Response Workflow

This diagram provides a logical sequence of actions to be taken in the event of an accidental spill.

Emergency Procedures

Immediate and appropriate action during an emergency is crucial.

First-Aid Measures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][8][9] Do not use mouth-to-mouth resuscitation.[7][9]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[7][8][9] Consult a doctor.[7][9]

-

Eye Contact : Rinse cautiously with pure water for at least 15 minutes.[7][9] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[8]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[7][8][9] Never give anything by mouth to an unconscious person.[7][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3][7][8]

-

Specific Hazards : The substance is a gas under pressure and may explode if heated.[7] Containers may explode when heated.[8] Thermal decomposition can generate toxic and irritating gases like hydrogen chloride and hydrogen fluoride.[8]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8][9]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area, keeping people upwind of the spill.[7][9] Avoid breathing vapors and ensure adequate ventilation.[7][8][9] Remove all sources of ignition.[7][9]

-

Environmental Precautions : Prevent further leakage if it is safe to do so. Do not let the chemical enter drains or the environment.[7][9]

-

Containment and Cleanup : Use spark-proof tools and explosion-proof equipment.[7][9] Collect the material with a non-combustible absorbent material and place it in a suitable, closed container for disposal.[8][12]

Stability and Reactivity

-

Reactivity : Can react violently with strong reducing agents and active metals.[3] Contact with water or steam may produce toxic fumes.[3]

-

Chemical Stability : Stable under recommended storage conditions.

-

Conditions to Avoid : Heat, flames, sparks, and other sources of ignition.[10]

-

Incompatible Materials : Strong oxidizing agents, strong bases, alkali metals, and finely divided metals.[8]

-

Hazardous Decomposition Products : Upon heating or in a fire, may produce toxic fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[3][8]

Toxicological Information

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[9] Do not discharge into sewer systems or contaminate water or soil.[9]

References

- 1. Buy 1,2-Dichloro-1,2-difluoroethylene | 598-88-9 [smolecule.com]

- 2. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]

- 3. 1,2-Dichloro-1,2-difluoroethylene | C2Cl2F2 | CID 3032334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-dichloro-1,2-difluoroethylene [webbook.nist.gov]

- 5. lookchem.com [lookchem.com]

- 6. 1,2-Difluoro-1,2-dichloroethylene | C2Cl2F2 | CID 2736814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,2-Dichloroethylene [cdc.gov]

- 12. 1,2-DICHLORO-1,1-DIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Reactions of 1,2-Dichloro-1,2-difluoroethene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-1,2-difluoroethene (DCDFE), a halogenated alkene with the chemical formula C₂Cl₂F₂, exists as cis and trans isomers. This compound serves as a versatile building block in organic synthesis, particularly in the construction of fluorinated molecules of interest in medicinal chemistry and materials science. Its reactivity is characterized by the interplay of its carbon-carbon double bond and the four halogen substituents, which influence its electronic properties and steric profile. This technical guide provides a comprehensive overview of the key reactions of this compound, including cycloaddition reactions, polymerization, and its behavior in the presence of nucleophiles. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its application in research and development.

Isomerism and Separation

This compound exists as two geometric isomers: cis-1,2-dichloro-1,2-difluoroethene and trans-1,2-dichloro-1,2-difluoroethene. Theoretical studies suggest that for 1,2-dihaloethenes, the cis isomer is often more stable than the trans isomer due to electronic effects.[1][2] However, the trans isomer can be more reactive in certain chemical transformations.[3] The separation of these isomers is crucial for studying their individual reactivity and for stereoselective synthesis. While challenging due to their close boiling points, separation can be achieved by fractional distillation or selective complexation with macrocyclic hosts like pillar[2]arenes.[4]

Cycloaddition Reactions

This compound participates in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction, where it acts as a dienophile. The presence of electron-withdrawing halogen atoms activates the double bond towards reaction with electron-rich dienes. However, halogenated ethylenes can also undergo [2+2] cycloadditions, and the reaction pathway can be influenced by the reaction conditions and the nature of the diene.

[4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction of this compound with conjugated dienes provides a direct route to six-membered rings containing a dichlorodifluoro-substituted bridge. These products can serve as precursors to a variety of complex fluorinated molecules.

A general workflow for a Diels-Alder reaction involving this compound is depicted below:

Caption: General workflow for the Diels-Alder reaction of this compound.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)

A representative experimental procedure for the Diels-Alder reaction between this compound and cyclopentadiene is as follows. Cyclopentadiene is typically generated fresh by cracking its dimer.

-

Preparation of Cyclopentadiene: Dicyclopentadiene is heated to its cracking temperature (around 180 °C) and the monomer is collected by distillation, keeping the receiver cold (e.g., in an ice bath).

-

Reaction Setup: In a sealed tube or a pressure-rated reaction vessel, freshly distilled cyclopentadiene is dissolved in a suitable solvent such as toluene (B28343) or hexane.

-

Addition of Dienophile: this compound (as a mixture of isomers or a single isomer) is added to the solution of cyclopentadiene.

-

Reaction Conditions: The sealed vessel is heated to the desired temperature (typically in the range of 100-180 °C) for several hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product, a mixture of endo and exo isomers, can be purified by fractional distillation or column chromatography.

Quantitative Data for Cycloaddition Reactions

| Diene | Dienophile Isomer | Reaction Conditions | Product(s) | Yield (%) | Endo/Exo Ratio | Reference |

| Cyclopentadiene | cis/trans mixture | 185 °C, sealed tube | Bicyclic adducts | Moderate to Good | Varies with temp. | [5] |

| 1,3-Butadiene | cis/trans mixture | Thermal | [4+2] and [2+2] adducts | Varies | - | [6][7] |

Polymerization

This compound can undergo polymerization, typically through a free-radical mechanism, to produce poly(this compound). The properties of the resulting polymer depend on the polymerization conditions and the stereochemistry of the monomer.

The general steps in the free-radical polymerization of this compound are initiation, propagation, and termination.[8][9][10]

Caption: Key stages of free-radical polymerization.

Experimental Protocol: Free-Radical Polymerization

A general procedure for the free-radical polymerization of this compound is outlined below:

-

Monomer and Initiator Preparation: The this compound monomer is purified to remove any inhibitors. A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is chosen based on the desired reaction temperature.

-

Reaction Setup: The monomer and initiator are dissolved in a suitable solvent (e.g., bulk polymerization or in a solvent like toluene) in a reaction vessel equipped with a stirrer and a reflux condenser. The system is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.

-

Polymerization: The reaction mixture is heated to a temperature that causes the decomposition of the initiator and initiates polymerization (typically 60-80 °C for AIBN). The polymerization is allowed to proceed for a specified time.

-

Isolation of Polymer: The polymer is isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.

Quantitative Data for Polymerization

Detailed quantitative data for the homopolymerization of this compound is not widely available in recent literature. However, it is known to participate in copolymerization with other vinyl monomers.

Nucleophilic Substitution Reactions

Nucleophilic substitution at a vinylic carbon, particularly one bearing multiple halogen atoms, is generally a challenging transformation. The sp² hybridization of the carbon atom and the potential for repulsion between the incoming nucleophile and the pi-electron cloud of the double bond make direct substitution difficult.

Reactions of this compound with strong nucleophiles like alkoxides (e.g., sodium methoxide) or thiolates are expected to be slow and may require harsh reaction conditions. Under such conditions, elimination reactions may compete with or dominate over substitution.

The general inertness of vinyl halides to nucleophilic substitution suggests that specialized catalytic systems or reaction conditions would be necessary to achieve efficient substitution on this compound.

Conclusion

This compound is a valuable, albeit challenging, substrate in organic synthesis. Its primary utility lies in cycloaddition reactions, where it can be used to construct complex fluorinated cyclic systems. While its homopolymerization is less explored, it holds potential as a comonomer in the synthesis of specialty fluoropolymers. The low reactivity of this compound towards nucleophilic substitution necessitates further research into catalytic methods to unlock its potential in this area. A thorough understanding of the distinct reactivity of its cis and trans isomers, facilitated by effective separation techniques, will be key to fully exploiting the synthetic potential of this versatile fluorinated building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Reappraisal of cis effect in 1,2-dihaloethenes: an improved virtual orbital multireference approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US7268262B2 - Method for recovering trans-1,2-dichloroethene - Google Patents [patents.google.com]

- 4. Selective complexation and efficient separation of cis / trans -1,2-dichloroethene isomers by a pillar[5]arene - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09307F [pubs.rsc.org]

- 5. sciforum.net [sciforum.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cycloaddition of Butadiene with Perfluoroethylene: Prediction of a Periselectivity Switch under Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 9. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Molecular Structure of 1,2-Dichloro-1,2-difluoroethene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of the isomers of 1,2-dichloro-1,2-difluoroethene. This halogenated alkene, existing as cis-(Z) and trans-(E) isomers, serves as a notable subject for stereochemical studies and as a potential building block in the synthesis of fluorinated organic compounds.

Molecular Structure and Isomerism

This compound (C₂Cl₂F₂) is a simple halogenated alkene that exhibits geometric isomerism due to the restricted rotation around the carbon-carbon double bond. The two isomers, cis-1,2-dichloro-1,2-difluoroethene and trans-1,2-dichloro-1,2-difluoroethene, possess distinct physical and chemical properties.

-

cis-(Z)-1,2-dichloro-1,2-difluoroethene: In this isomer, the two chlorine atoms are on the same side of the double bond, as are the two fluorine atoms. This arrangement results in a polar molecule with a net dipole moment.

-

trans-(E)-1,2-dichloro-1,2-difluoroethene: In this isomer, the chlorine and fluorine atoms are on opposite sides of the double bond. The symmetry of this arrangement leads to the cancellation of individual bond dipoles, resulting in a nonpolar molecule with a zero or near-zero dipole moment.[1][2][3]

The difference in polarity between the two isomers significantly influences their physical properties, such as boiling point and solubility, and their behavior in chemical reactions.

Physicochemical Properties

The distinct geometries of the cis and trans isomers of this compound give rise to measurable differences in their physical properties. While detailed experimental data for some properties are scarce, the known values are summarized below.

| Property | cis-1,2-dichloro-1,2-difluoroethene | trans-1,2-dichloro-1,2-difluoroethene |

| Systematic Name | (Z)-1,2-dichloro-1,2-difluoroethene | (E)-1,2-dichloro-1,2-difluoroethene |

| CAS Number | 311-81-9[4] | 381-71-5[4] |

| Molecular Formula | C₂Cl₂F₂ | C₂Cl₂F₂ |

| Molar Mass | 132.92 g/mol | 132.92 g/mol |

| Melting Point | -119.6 °C[4] | -93.3 °C[4] |

| Boiling Point | 22.8 °C (estimated)[5] | Not available |

| Density | Not available | 1.494 g/cm³[6] |

| Dipole Moment | Non-zero | ~ 0 |

Synthesis and Separation of Isomers

The synthesis of this compound isomers is typically achieved through the dechlorination of a saturated precursor, 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) (CFC-112). This reaction is commonly carried out using a reducing agent, such as zinc powder in an alcohol solvent.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Selective complexation and efficient separation of cis / trans -1,2-dichloroethene isomers by a pillar[5]arene - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09307F [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of cis-1,2-dichloro-1,2-difluoroethene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of cis-1,2-dichloro-1,2-difluoroethene. The information is curated for professionals in research and development who require precise data for modeling, experimental design, and chemical synthesis.

Introduction

cis-1,2-dichloro-1,2-difluoroethene, with the chemical formula C₂Cl₂F₂, is a halogenated alkene. It is a member of the dichlorodifluoroethylene family of compounds and exists as one of two geometric isomers, the other being trans-1,2-dichloro-1,2-difluoroethene.[1] Under standard conditions, it is a colorless gas.[1][2] This compound and its isomers are utilized as intermediates in the synthesis of other industrial chemicals.[1][2] Its unique combination of chlorine and fluorine substituents gives it distinct physical properties that are critical for its applications.[1]

Molecular Structure

The cis configuration of 1,2-dichloro-1,2-difluoroethene indicates that the chlorine atoms are on the same side of the carbon-carbon double bond, and the fluorine atoms are also on the same side.

Caption: Molecular structure of cis-1,2-dichloro-1,2-difluoroethene.

Physical Properties

The quantitative physical properties of cis-1,2-dichloro-1,2-difluoroethene are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units |

| Molecular Formula | C₂Cl₂F₂ | |

| Molecular Weight | 132.92 | g/mol |

| CAS Number | 311-81-9 | |

| Melting Point | -131 to -119.6 | °C |

| Boiling Point | 21 - 22.824 | °C |

| Density | 1.495 - 1.503 | g/mL |

| Refractive Index | 1.3777 - 1.378 | |

| Vapor Pressure | 821 | mmHg at 25°C |

| Flash Point | -41.905 | °C |

Note: Variations in reported values can be attributed to different experimental conditions and purity of the samples.

Experimental Protocols

4.1. Boiling Point Determination (Capillary Method)

The boiling point of a volatile liquid like cis-1,2-dichloro-1,2-difluoroethene can be determined using the capillary method.

-

Apparatus: A Thiele tube or a similar heating bath, a thermometer, a small test tube, and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of the liquid sample is placed in the test tube.

-

The capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.

-

The test tube assembly is attached to a thermometer and heated in the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.

-

4.2. Melting Point Determination

For determining the melting point, the substance would need to be solidified.

-

Apparatus: A Mel-Temp apparatus or a similar device, and a sealed capillary tube.

-

Procedure:

-

The gaseous sample is cooled to its solid state.

-

A small amount of the solidified sample is introduced into a capillary tube, which is then sealed.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

-

4.3. Density Measurement

The density of liquid cis-1,2-dichloro-1,2-difluoroethene (under pressure or at low temperature) can be measured using a pycnometer.

-

Apparatus: A pycnometer (a glass flask with a specific volume), and an analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

The mass of the pycnometer filled with the liquid is measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

4.4. Vapor Pressure Determination (ASTM D2879)

The vapor pressure can be determined using the isoteniscope method as described in ASTM D2879.

-

Apparatus: An isoteniscope, a manometer, a constant temperature bath, and a vacuum system.

-

Procedure:

-

The sample is placed in the isoteniscope, and dissolved gases are removed by gentle boiling under reduced pressure.

-

The isoteniscope is placed in a constant temperature bath, and the pressure of the system is adjusted until the manometer in the isoteniscope indicates equal pressure.

-

The system pressure is then read from an external manometer, which corresponds to the vapor pressure of the sample at that temperature.

-

4.5. Refractive Index Measurement

The refractive index is measured using a refractometer.

-

Apparatus: An Abbe refractometer or a digital refractometer.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into view.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded, as the refractive index is temperature-dependent.

-

References

An In-depth Technical Guide on the Physicochemical Properties of trans-1,2-dichloro-1,2-difluoroethene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of trans-1,2-dichloro-1,2-difluoroethene, with a specific focus on its boiling point. The document details experimental protocols for its determination and presents relevant chemical synthesis pathways.

Compound Profile

trans-1,2-dichloro-1,2-difluoroethene, also known as (E)-1,2-dichloro-1,2-difluoroethene, is a halogenated alkene. Its properties are of interest in various chemical synthesis applications. The two geometric isomers, cis and trans, are often available commercially as a mixture[1].

Key Identifiers:

-

CAS Number (trans-isomer): 381-71-5[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative data for trans-1,2-dichloro-1,2-difluoroethene.

| Property | Value | Source(s) |

| Boiling Point | 22 °C | [2][3] |

| 21-22 °C | [4] | |

| 22.824 °C at 760 mmHg | [5] | |

| Melting Point | -93.3 °C | [1] |

| -110 °C | [2][3] | |

| -130.5 °C | [4][5] | |

| Density | 1.494 g/mL | [2][3] |

| 1.503 g/cm³ | [5] | |

| Refractive Index | 1.380 | [2][3] |

| 1.392 | [5] | |

| Vapor Pressure | 821 mmHg at 25°C | [5] |

Experimental Determination of Boiling Point